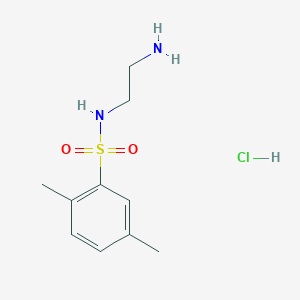

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

Descripción general

Descripción

“(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group. Boronic acids are known to reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species .

Synthesis Analysis

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters . The specific synthesis process for “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is not well-documented in the available literature.

Molecular Structure Analysis

The molecular structure of “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . Its average mass is 239.051 Da and its monoisotopic mass is 239.112900 Da .

Chemical Reactions Analysis

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection . The fluoride ion sensing, in particular, is a significant application due to the compound’s affinity for fluoride ions, which can be useful in environmental monitoring and healthcare.

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their use in protein manipulation and modification. This includes applications in biological labeling , where boronic acids can be used to attach markers to proteins for tracking and identification purposes .

Therapeutic Development

Boronic acids have therapeutic potential due to their biochemical interactions. They can be used in the development of therapeutics , particularly in the design of proteasome inhibitors which are crucial in treating certain types of cancer .

Separation Technologies

The unique properties of boronic acids enable their use in separation technologies. They can be employed in affinity chromatography to separate and purify glycoproteins and other diol-containing biomolecules, which is essential in both research and pharmaceutical manufacturing .

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. Boronic acids, including (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid, are used as reagents in this reaction due to their stability and functional group tolerance, which is beneficial in synthetic organic chemistry .

Electrophoresis and Analytical Methods

Boronic acids are utilized in the electrophoresis of glycated molecules. They are also used as building materials for microparticles in analytical methods, which can be applied in various fields including biotechnology and diagnostics .

Controlled Release Systems

In the field of drug delivery, boronic acids can be incorporated into polymers for the controlled release of drugs like insulin. This application is particularly relevant for diabetes management, where precise dosing and timing are crucial .

Carbohydrate Chemistry and Glycobiology

Lastly, boronic acids play a crucial role in carbohydrate chemistry and glycobiology. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is fundamental in understanding and manipulating complex biological systems .

Mecanismo De Acción

The mechanism of action of boronic acids involves their ability to reversibly bind diols, a molecular feature that is ubiquitous within saccharides . This property leads to their use in the design and implementation of sensors for numerous saccharide species . In the context of Suzuki–Miyaura cross-coupling, boronic acids participate in transmetalation, a process where they are transferred from boron to palladium .

Direcciones Futuras

Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, have a wide range of potential applications due to their ability to reversibly bind diols . They are increasingly utilized in diverse areas of research, including the development of sensors for numerous saccharide species . Future research may focus on further exploring these applications and developing new synthesis methods for boronic acids.

Propiedades

IUPAC Name |

[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYINHVVQWXVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660230 | |

| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid | |

CAS RN |

874219-23-5 | |

| Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)

![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)